molecular formula C13H24N2O B8068162 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone CAS No. 21805-71-0

2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone

Cat. No.: B8068162
CAS No.: 21805-71-0
M. Wt: 224.34 g/mol
InChI Key: XGGXNXNLEMNHFG-UHFFFAOYSA-N
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Description

2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O It is characterized by the presence of two aziridine rings attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone typically involves the reaction of 2,6-dimethyl-4-heptanone with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the carbonyl carbon of the heptanone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the aziridine rings under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the heptanone backbone.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA cross-linking agent, which could be useful in cancer research.

    Medicine: Explored for its potential as an antitumor agent due to its ability to form DNA interstrand cross-links.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can open and react with nucleophiles such as DNA bases, leading to cross-linking. This cross-linking can interfere with DNA replication and transcription, making it a potential antitumor agent. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(1-aziridinyl)-6-chloropyrimidine
  • 2,5-Bis(1-aziridinyl)-1,4-benzoquinone
  • 2,6-Bis(1-aziridinyl)-3-heptanone

Uniqueness

2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone is unique due to its specific structure, which allows for the formation of stable DNA cross-links. This property makes it particularly interesting for applications in medicinal chemistry, especially in the development of antitumor agents. Its dual aziridine rings provide multiple reactive sites, enhancing its reactivity compared to similar compounds.

Properties

IUPAC Name

2,6-bis(aziridin-1-yl)-2,6-dimethylheptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-12(2,14-5-6-14)9-11(16)10-13(3,4)15-7-8-15/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXNXNLEMNHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)CC(C)(C)N1CC1)N2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176223
Record name 3-Heptanone, 2,6-bis(1-aziridinyl)-2,6-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21805-71-0
Record name 2,6-Bis(1-aziridinyl)-2,6-dimethyl-3-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021805710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101310
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Heptanone, 2,6-bis(1-aziridinyl)-2,6-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(1-AZIRIDINYL)-2,6-DIMETHYL-3-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8BYS3HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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